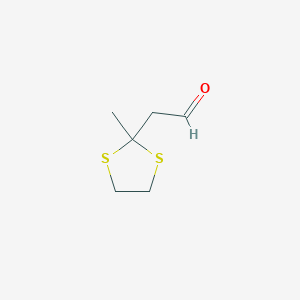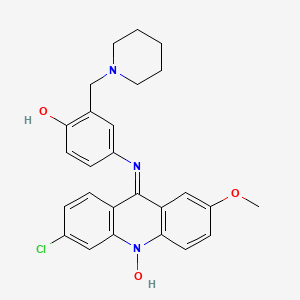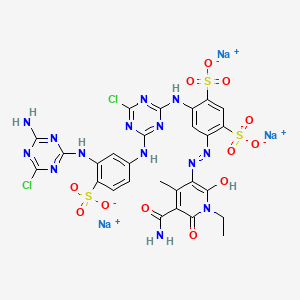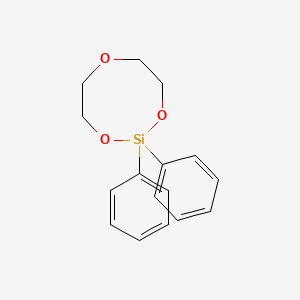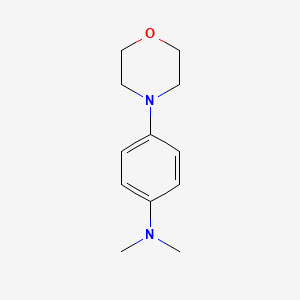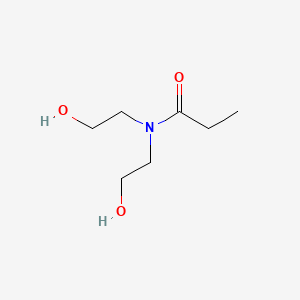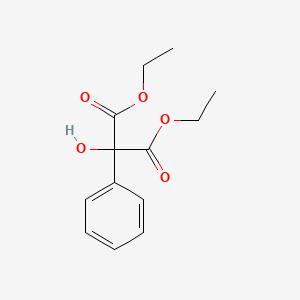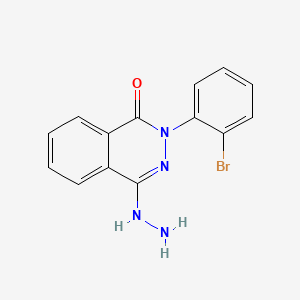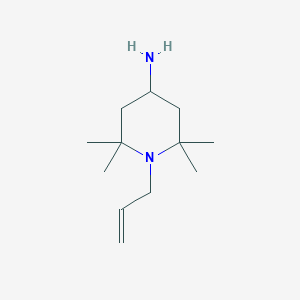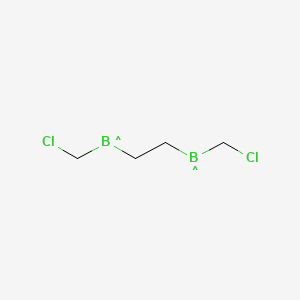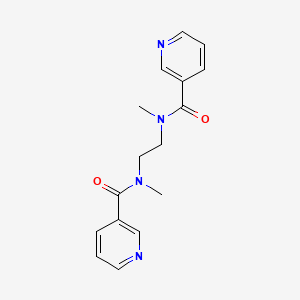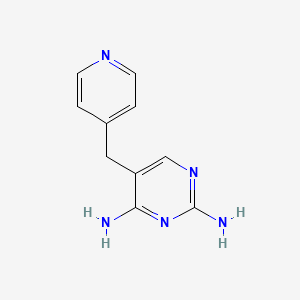
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .
化学反应分析
Types of Reactions
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .
科学研究应用
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antibacterial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.
相似化合物的比较
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Methotrexate: An anticancer drug with a similar mechanism of action.
Uniqueness
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .
属性
CAS 编号 |
65873-56-5 |
|---|---|
分子式 |
C10H11N5 |
分子量 |
201.23 g/mol |
IUPAC 名称 |
5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15) |
InChI 键 |
ZRGPLJOSPPZXHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


